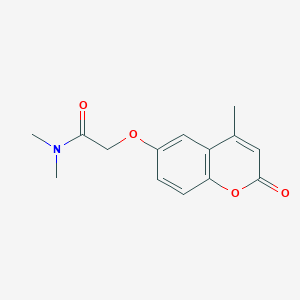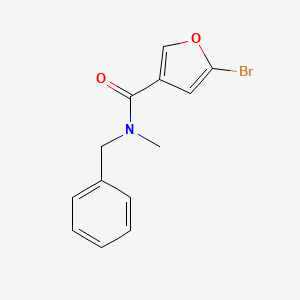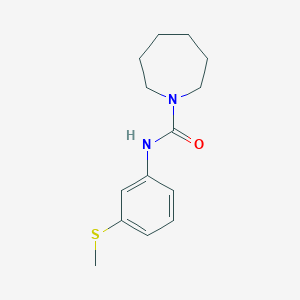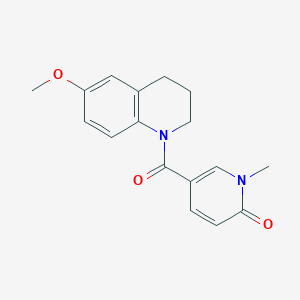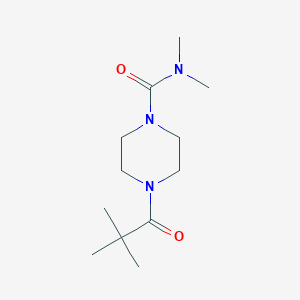
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide, also known as DMP323, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This molecule has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively investigated.
Mecanismo De Acción
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide is a small molecule inhibitor that targets the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and its inhibition has been shown to induce cell death in cancer cells and reduce inflammation. 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide binds to the catalytic domain of PARP, preventing its activity and leading to the accumulation of DNA damage and cell death.
Biochemical and physiological effects
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide inhibits PARP activity, leading to the accumulation of DNA damage and cell death. Additionally, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models of neurological disorders, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to have neuroprotective effects by reducing neuronal damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. Additionally, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been extensively studied in preclinical models, and its mechanism of action and biochemical effects are well understood. However, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for the study of 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide. One potential application is in the treatment of cancer. 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has shown promising results in preclinical studies, and its efficacy in clinical trials should be investigated. Additionally, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has potential applications in the treatment of inflammation and neurological disorders. Further studies are needed to determine the safety and efficacy of 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide in humans and to optimize its pharmacokinetic and pharmacodynamic properties. Finally, the synthesis of 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide and its derivatives should be optimized to improve their solubility and potency.
Métodos De Síntesis
The synthesis of 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide involves the reaction of 2,2-dimethylpropionyl chloride with N,N-dimethylpiperazine in the presence of triethylamine. The resulting intermediate is then reacted with isocyanate to form the final product, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide. The synthesis of 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide is a relatively simple process and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders.
Propiedades
IUPAC Name |
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)10(16)14-6-8-15(9-7-14)11(17)13(4)5/h6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQKYJATVYOMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)
![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)

![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)
